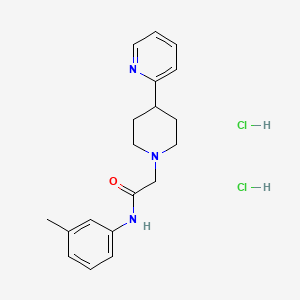

A-412997 dihydrochloride

Description

Propriétés

IUPAC Name |

N-(3-methylphenyl)-2-(4-pyridin-2-ylpiperidin-1-yl)acetamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O.2ClH/c1-15-5-4-6-17(13-15)21-19(23)14-22-11-8-16(9-12-22)18-7-2-3-10-20-18;;/h2-7,10,13,16H,8-9,11-12,14H2,1H3,(H,21,23);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIGNSSHMCNBHQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CN2CCC(CC2)C3=CC=CC=N3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1347744-96-0 | |

| Record name | 1347744-96-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of A-412997 Dihydrochloride

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

A-412997 is a potent and highly selective agonist for the dopamine D4 receptor (D4R).[1] This compound has emerged as a critical pharmacological tool for elucidating the physiological roles of the D4R, particularly in central nervous system (CNS) processes such as cognition.[1][2] Unlike less selective compounds, A-412997 exhibits a superior selectivity profile with negligible affinity for other dopamine receptor subtypes or a wide panel of other receptors and channels.[1][3] Its mechanism of action is centered on the activation of the Gαi/o-coupled D4 receptor, leading to the inhibition of adenylyl cyclase and modulation of downstream signaling pathways. This guide provides a comprehensive overview of its binding characteristics, functional activity, signaling pathways, and the experimental protocols used for its characterization.

Core Mechanism of Action: D4 Receptor Agonism

The primary mechanism of action of A-412997 is its function as a selective agonist at the dopamine D4 receptor, which is a member of the D2-like family of G protein-coupled receptors (GPCRs).[4] The D4R is predominantly coupled to the Gαi/o class of G proteins.[3][4]

Upon binding, A-412997 stabilizes an active conformation of the D4R, promoting the dissociation of the Gαi/o heterotrimer into its Gαi/o-GTP and Gβγ subunits. The activated Gαi/o subunit then inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[4][5] This reduction in cAMP levels subsequently impacts the activity of downstream effectors such as Protein Kinase A (PKA).[5]

Recent studies have also revealed that D4R signaling can be more complex, involving pathways such as β-arrestin recruitment.[4][6] Functional characterization of A-412997 has shown it acts as a partial agonist in β-arrestin recruitment assays, suggesting a degree of functional selectivity or "biased agonism" that may contribute to its specific physiological effects.[4][6]

References

- 1. A-412997 is a selective dopamine D4 receptor agonist in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A-412997, a selective dopamine D4 agonist, improves cognitive performance in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ovid.com [ovid.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

A-412997 Dihydrochloride: A Technical Guide to its Dopamine D4 Receptor Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-412997 dihydrochloride is a potent and highly selective agonist for the dopamine D4 receptor.[1][2][3][4] This technical guide provides a comprehensive overview of its receptor selectivity profile, compiling key binding affinity and functional activity data. Detailed experimental methodologies for the cited assays are provided to facilitate replication and further investigation. Additionally, signaling pathways and experimental workflows are visually represented to enhance understanding.

Core Data Presentation

The selectivity of A-412997 is highlighted by its high affinity for the dopamine D4 receptor and significantly lower affinity for other dopamine receptor subtypes and a wide range of other neurotransmitter receptors and ion channels.

Table 1: Receptor Binding Affinity Profile of A-412997

| Receptor/Target | Species | Ki (nM) | Selectivity vs. Human D4 | Reference |

| Dopamine D4 | Human | 7.9 | - | [1][2][3][4] |

| Dopamine D4 | Rat | 12.1 | - | [1][2][3] |

| Other Dopamine Receptors | Not Specified | >1000 | >126-fold | [1][2][3] |

| Panel of 70 other receptors and channels | Not Specified | >1000 | >126-fold | [1][2] |

Ki (Inhibition constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

Table 2: In Vitro Functional Activity of A-412997

| Receptor | Species | Assay Type | EC50 (nM) | Intrinsic Activity | Reference |

| Dopamine D4 | Rat | Calcium Flux | 28.4 | 0.83 (Full Agonist) | [1][2][3] |

| Dopamine D2L | Rat | Calcium Flux | No Activity | - | [1][2] |

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. Intrinsic activity is a measure of the ability of a drug to produce a response at a receptor, with a value of 1.0 representing a full agonist.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of A-412997.

Radioligand Binding Assay for Dopamine Receptor Affinity

This protocol outlines a general method for determining the binding affinity of a compound to dopamine receptors using a competitive radioligand binding assay.

1. Membrane Preparation:

-

Cells stably expressing the dopamine receptor subtype of interest (e.g., D4, D2L) are harvested.

-

The cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, pH 7.4) and centrifuged to pellet the membranes.

-

The membrane pellet is washed and resuspended in a suitable assay buffer. Protein concentration is determined using a standard method like the BCA assay.[5]

2. Competitive Binding Assay:

-

The assay is typically performed in a 96-well plate format.[5]

-

To each well, the following are added in order:

-

Assay buffer.

-

A fixed concentration of a suitable radioligand (e.g., [3H]-spiperone for D2-like receptors).[6]

-

A range of concentrations of the unlabeled test compound (A-412997).

-

The prepared cell membranes.

-

-

Non-specific binding is determined in the presence of a high concentration of a known, potent, unlabeled ligand (e.g., haloperidol).[6]

3. Incubation and Filtration:

-

The plate is incubated, typically for 60-90 minutes at room temperature or 30°C, to allow the binding to reach equilibrium.[5]

-

The incubation is terminated by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the bound radioligand from the unbound.

-

The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[5]

4. Data Analysis:

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Flux Functional Assay (FLIPR)

This protocol describes a general method for assessing the functional activity of A-412997 at Gi/o-coupled receptors like the dopamine D4 receptor, using a Fluorometric Imaging Plate Reader (FLIPR) system. This assay indirectly measures receptor activation by detecting changes in intracellular calcium levels.

1. Cell Culture and Plating:

-

Cells stably co-expressing the dopamine D4 receptor and a G-protein that couples to the calcium signaling pathway (e.g., a chimeric Gαqi5) are cultured.

-

Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and grown to near confluence.[7]

2. Dye Loading:

-

The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a component of a FLIPR Calcium Assay Kit) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).[7][8]

-

The incubation is typically carried out for 1-2 hours at 37°C in a CO2 incubator.[7][8] This allows the dye to enter the cells and be cleaved to its active, calcium-sensitive form.

3. Compound Plate Preparation:

-

A-412997 and any control compounds are serially diluted in the assay buffer in a separate microplate (the compound plate).

4. FLIPR Assay Execution:

-

The dye-loaded cell plate and the compound plate are placed into the FLIPR instrument.

-

The instrument first measures the baseline fluorescence of each well in the cell plate.

-

It then automatically adds a specific volume of the compounds from the compound plate to the corresponding wells of the cell plate.

-

Immediately after compound addition, the FLIPR instrument measures the change in fluorescence over time. An increase in fluorescence indicates an increase in intracellular calcium, which is a marker of receptor activation.

5. Data Analysis:

-

The change in fluorescence intensity is plotted against time to generate a kinetic response curve.

-

The peak fluorescence response is determined for each concentration of the test compound.

-

The EC50 value is calculated by plotting the peak response against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

The intrinsic activity is determined by comparing the maximal response produced by A-412997 to that of a known full agonist for the receptor.

Mandatory Visualizations

Dopamine D4 Receptor Signaling Pathway

References

- 1. A-412997 is a selective dopamine D4 receptor agonist in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ovid.com [ovid.com]

- 3. mdpi.com [mdpi.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. moleculardevices.com [moleculardevices.com]

- 8. moleculardevices.com [moleculardevices.com]

Unraveling the Pharmacokinetics and Bioavailability of A-412997 Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-412997 dihydrochloride is a potent and highly selective agonist for the dopamine D4 receptor, a target of significant interest in the research and development of treatments for various central nervous system disorders.[1][2] Its selectivity offers a valuable tool for dissecting the specific roles of the D4 receptor in physiological and pathological processes.[1][3] This technical guide provides a comprehensive overview of the available pharmacokinetic and bioavailability data for this compound, compiled from preclinical studies. The information is presented to facilitate further research and drug development efforts.

Pharmacokinetic Profile

The pharmacokinetic properties of A-412997 have been primarily characterized in preclinical rat models. Following systemic administration, A-412997 has been shown to rapidly cross the blood-brain barrier.[1][3]

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of A-412997 in male Sprague-Dawley rats following subcutaneous administration.

| Parameter | Value | Conditions |

| Dose (s.c.) | 0.1 µmol/kg | Male Sprague-Dawley rats |

| Peak Plasma Concentration (Cmax) | 15 ng/mL | --- |

| Average Brain Concentration | 24 ng/g | At the effective dose for penile erection |

| Brain to Plasma Ratio | >1:1 | At all time points measured |

Data extracted from Moreland et al., 2005.[4]

It is important to note that comprehensive pharmacokinetic parameters such as Area Under the Curve (AUC), Time to Maximum Concentration (Tmax), and elimination half-life have not been reported in the reviewed literature. Furthermore, data on the absolute bioavailability of this compound is not publicly available.

Experimental Protocols

The following section details the methodology employed in the preclinical pharmacokinetic studies of A-412997.

Pharmacokinetics and Brain Levels in Rats

Objective: To determine the plasma and brain concentrations of A-412997 following subcutaneous administration in rats.[5]

Animal Model:

-

Species: Rat[5]

-

Strain: Male Sprague-Dawley[5]

-

Body Weight: Approximately 250 g[5]

-

Group Size: 3 rats per group[5]

Dosing:

-

Compound: this compound[5]

-

Doses: 0.01, 0.03, 0.1, and 0.3 µmol/kg[5]

-

Route of Administration: Subcutaneous (s.c.)[5]

-

Vehicle: Isotonic dextrose (D5W) containing 10% ethanol[5]

-

Dose Volume: 1 ml/kg[5]

Sample Collection:

-

Time Points: Selected time points after dosing.[5]

-

Matrices: Blood (for plasma) and brain tissue.[4]

Analytical Method:

-

The specific analytical method for quantifying A-412997 in plasma and brain samples is not detailed in the available literature.

Visualizations

Experimental Workflow

The following diagram illustrates the logical workflow of the pharmacokinetic study described above.

Caption: Workflow of the A-412997 pharmacokinetic study in rats.

Signaling Pathway

A-412997 acts as an agonist at the dopamine D4 receptor, which is a G-protein coupled receptor (GPCR). The diagram below provides a generalized representation of the initial steps in the signaling cascade following agonist binding to a Gi/o-coupled receptor like the D4 receptor.

Caption: Generalized signaling pathway for a Gi/o-coupled receptor agonist.

Conclusion

The available data indicates that this compound is a brain-penetrant dopamine D4 receptor agonist in rats. However, a comprehensive pharmacokinetic profile, including key parameters like AUC, Tmax, half-life, and bioavailability, remains to be fully elucidated in publicly accessible literature. The provided experimental protocols offer a foundation for designing further studies to expand our understanding of this compound's disposition. The visualizations aim to clarify the experimental process and the compound's basic mechanism of action. Further research is warranted to fully characterize the pharmacokinetic and pharmacodynamic properties of A-412997, which will be crucial for its potential development as a therapeutic agent.

References

A-412997 Dihydrochloride: A Selective Dopamine D4 Receptor Agonist for Investigating ADHD Models in Rats

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Attention-Deficit/Hyperactivity Disorder (ADHD) is a neurodevelopmental disorder characterized by persistent patterns of inattention, hyperactivity, and impulsivity. The dopaminergic system, particularly the dopamine D4 receptor, has been identified as a key therapeutic target.[1][2] A-412997 dihydrochloride is a potent and highly selective agonist for the dopamine D4 receptor, offering a valuable pharmacological tool for elucidating the role of this receptor in the pathophysiology of ADHD and for the preclinical assessment of novel therapeutic strategies.[3][4][5] This technical guide provides a comprehensive overview of the use of A-412997 in rat models of ADHD, including its mechanism of action, experimental protocols, and key findings.

Mechanism of Action

A-412997 acts as a selective agonist at dopamine D4 receptors.[4][6] It exhibits high binding affinity for both human and rat D4 receptors, with Ki values of 7.9 nM and 12.1 nM, respectively.[4][6] A significant advantage of A-412997 is its high selectivity; it shows no significant affinity for other dopamine receptor subtypes (D1, D2, D3, D5) or a wide range of other neurotransmitter receptors and ion channels at concentrations below 1000 nM.[4][6] This selectivity allows for the specific investigation of D4 receptor-mediated effects, minimizing confounding results from off-target interactions.

The dopamine D4 receptor is a G protein-coupled receptor, and its activation by agonists like A-412997 is known to modulate downstream signaling cascades. One of the primary signaling pathways involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1] This, in turn, can influence the activity of protein kinase A (PKA) and other downstream effectors.[1] Furthermore, D4 receptor activation has been shown to modulate GABAa receptor function, which is crucial for regulating neuronal excitability and synaptic plasticity in brain regions implicated in ADHD, such as the prefrontal cortex.[1]

Core Signaling Pathway

Caption: A-412997 signaling pathway via the D4 receptor.

Experimental Protocols in Rat Models of ADHD

The Spontaneously Hypertensive Rat (SHR) is a widely accepted and utilized animal model for studying ADHD.[7] These rats exhibit behavioral characteristics that parallel the core symptoms of ADHD in humans, including hyperactivity, impulsivity, and deficits in sustained attention.

5-Trial Repeated Acquisition Inhibitory Avoidance

This task assesses learning and memory, which are often impaired in ADHD.

-

Apparatus: A two-compartment chamber with a light and a dark side, separated by a guillotine door. The dark side has a grid floor capable of delivering a mild foot shock.

-

Procedure:

-

Habituation: The rat is placed in the light compartment and allowed to explore.

-

Acquisition Trials: The door is opened, and when the rat enters the dark compartment, the door is closed, and a brief, mild foot shock is delivered. This is repeated for five trials.

-

Retention Test: At a later time point (e.g., 24 hours), the rat is returned to the light compartment, and the latency to enter the dark compartment is measured. Longer latencies indicate better retention of the aversive memory.

-

-

Drug Administration: A-412997 is typically administered systemically (e.g., subcutaneously or intraperitoneally) at various doses before the acquisition trials.

Novel Object Recognition (NOR) Task

The NOR task evaluates recognition memory, a cognitive domain relevant to ADHD.

-

Apparatus: An open-field arena.

-

Procedure:

-

Habituation: The rat is allowed to freely explore the empty arena.

-

Familiarization Phase: Two identical objects are placed in the arena, and the rat is allowed to explore them for a set period.

-

Test Phase: After a delay, one of the familiar objects is replaced with a novel object. The time spent exploring the novel object versus the familiar object is recorded. A preference for the novel object indicates successful recognition memory.

-

-

Drug Administration: A-412997 is administered before the familiarization or test phase, depending on the specific aspect of memory being investigated.

5-Choice Continuous Performance Test (5C-CPT)

This operant conditioning task is designed to measure sustained attention and impulsivity, core features of ADHD.

-

Apparatus: An operant chamber with five apertures, each equipped with a light and a sensor to detect nose pokes. A food dispenser delivers rewards.

-

Procedure:

-

Training: Rats are trained to nose-poke a specific illuminated aperture to receive a food reward.

-

Testing: A light is briefly illuminated in one of the five apertures, and the rat must respond by nose-poking that aperture within a limited time to receive a reward. The inter-trial interval (ITI) can be varied to challenge sustained attention.

-

-

Key Measures:

-

Accuracy: Percentage of correct responses.

-

Omissions: Failure to respond to the stimulus (inattention).

-

Premature Responses: Responding before the stimulus is presented (impulsivity).

-

-

Drug Administration: A-412997 is administered prior to the testing session.

Experimental Workflow

Caption: General workflow for A-412997 behavioral studies in rats.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of A-412997 in rat models of ADHD.

| Binding Affinity and Functional Activity | |

| Parameter | Value |

| Human D4 Receptor Ki | 7.9 nM[4][6] |

| Rat D4 Receptor Ki | 12.1 nM[4][6] |

| Rat D4 Receptor EC50 (Calcium Flux) | 28.4 nM[4] |

| Intrinsic Activity (Calcium Flux) | 0.83[4] |

| Affinity for other Dopamine Receptors | >1000 nM[4][6] |

| Efficacy in Behavioral Models | |

| Model | Effective Dose Range (s.c. or i.p.) |

| 5-Trial Inhibitory Avoidance (SHR pups) | Significant dose-dependent efficacy[3][5] |

| Social Recognition (Short-term memory) | Significant dose-dependent efficacy[3] |

| Novel Object Recognition | Effective at doses 10-fold lower than those stimulating motor activity[8][9] |

| 5C-CPT (ADHD-Combined Type Model) | 1.0 µmol/kg significantly increased vigilance and response inhibition[10] |

| Penile Erection (Conscious rats) | 0.1 µmol/kg (s.c.)[4] |

| Neurochemical Effects | |

| Brain Region | Effect |

| Medial Prefrontal Cortex | Elevated extracellular levels of dopamine and acetylcholine at procognitive doses[8][9] |

Discussion and Future Directions

This compound has proven to be a valuable research tool for investigating the role of the dopamine D4 receptor in cognitive processes relevant to ADHD. Its high selectivity allows for targeted studies, and it has demonstrated efficacy in improving cognitive performance in various rat models.[3][8][10] Notably, A-412997 has shown pro-cognitive effects at doses that do not induce significant motor stimulation or reward-related behaviors, suggesting a favorable therapeutic window and a lower potential for abuse compared to traditional psychostimulants.[8][9][11]

Future research should continue to explore the precise neural circuits and downstream signaling pathways through which A-412997 exerts its cognitive-enhancing effects. Further investigation into its long-term efficacy and potential for inducing tolerance is also warranted. The use of A-412997 in combination with other pharmacological agents targeting different neurotransmitter systems could also reveal synergistic effects and provide insights into novel poly-pharmacological approaches for treating ADHD. The continued use of this selective D4 agonist will undoubtedly contribute to a deeper understanding of the neurobiology of ADHD and aid in the development of more effective and safer therapeutic interventions.

References

- 1. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. krex.k-state.edu [krex.k-state.edu]

- 3. A-412997, a selective dopamine D4 agonist, improves cognitive performance in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A-412997 is a selective dopamine D4 receptor agonist in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A-412997, a selective dopamine D4 agonist, improves cognitive performance in rats PMID: 16154186 | MCE [medchemexpress.cn]

- 6. rndsystems.com [rndsystems.com]

- 7. biorxiv.org [biorxiv.org]

- 8. Selective dopamine D4 receptor agonist (A-412997) improves cognitive performance and stimulates motor activity without influencing reward-related behaviour in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Putative therapeutic targets for symptom subtypes of adult ADHD: D4 receptor agonism and COMT inhibition improve attention and response inhibition in a novel translational animal model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A-412,997 - Highly selective Dopamine receptor 4 agonist - Brain Health - LONGECITY [longecity.org]

Preclinical Profile of A-412997 Dihydrochloride: A Selective Dopamine D4 Receptor Agonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

A-412997 dihydrochloride is a potent and highly selective agonist for the dopamine D4 receptor, a G protein-coupled receptor primarily expressed in the prefrontal cortex, hippocampus, and limbic system.[1][2] Its distinct neuroanatomical distribution, compared to other D2-like receptors, implicates the D4 receptor in cognitive processes, attention, and exploratory behavior.[1] A-412997 has emerged as a valuable pharmacological tool for elucidating the physiological roles of the D4 receptor and as a potential therapeutic agent for neuropsychiatric disorders such as Attention-Deficit/Hyperactivity Disorder (ADHD) and cognitive deficits associated with schizophrenia.[3][4] This technical guide provides a comprehensive overview of the preclinical data available for A-412997, focusing on its pharmacological properties, in vitro and in vivo activities, and the experimental methodologies employed in its evaluation.

Core Pharmacological Data

The following tables summarize the key quantitative data from various preclinical studies involving A-412997.

Table 1: In Vitro Receptor Binding Affinity

| Target | Species | Radioligand | Kᵢ (nM) | Reference |

| Dopamine D4.4 Receptor | Human | [³H]-A-369508 | 7.9 | [5] |

| Dopamine D4 Receptor | Rat | [³H]-A-369508 | 12.1 | [5] |

| Dopamine D2L Receptor | Rat | [¹²⁵I]-PIPAT | >1000 | [5] |

| Dopamine D3 Receptor | Rat | [³H]-7-OH-DPAT | >1000 | [5] |

| Serotonin 5-HT1A Receptor | Rat | [³H]-8-OH-DPAT | >1000 | [3] |

| Alpha 1 Adrenoceptor Subtypes | Human | Not Specified | >1000 | [6] |

| Alpha 2 Adrenoceptor Subtypes | Human | Not Specified | >1000 | [6] |

Table 2: In Vitro Functional Activity

| Assay | Target | Species | EC₅₀ (nM) | Intrinsic Activity (Eₘₐₓ) | Reference |

| Calcium Flux | Dopamine D4 Receptor | Rat | 28.4 | 0.83 | [5] |

| β-Arrestin Recruitment | Dopamine D4 Receptor | Human | 473 | 22.5% (vs. Dopamine) | [1] |

| cAMP Inhibition | Dopamine D4 Receptor | Human | Not Specified | 61.9% (vs. Dopamine) | [1] |

| Calcium Flux | Dopamine D2L Receptor | Rat | No activation | 0 | [5] |

Table 3: In Vivo Efficacy in Animal Models

| Model | Species | Endpoint | Effective Dose | Route of Administration | Reference |

| Penile Erection | Rat (conscious) | Increased incidence | 0.1 µmol/kg | Subcutaneous (s.c.) | [5] |

| Novel Object Recognition | Rat | Improved cognitive performance | Doses lower than those stimulating motor activity | Not Specified | [2][3] |

| 5-Trial Inhibitory Avoidance | Rat (Spontaneous Hypertensive) | Improved acquisition | Dose-dependent | Not Specified | [4] |

| Social Recognition | Rat | Improved short-term memory | Dose-dependent | Not Specified | [4] |

| Conditioned Place Preference | Rat | No reward-related behavior | Not Specified | Not Specified | [3] |

| Network Oscillations | Rat (freely moving) | Enhanced delta oscillations in PFC and RE | 3 and 5 mg/kg | Subcutaneous (s.c.) | [7] |

Signaling Pathways and Experimental Workflows

Dopamine D4 Receptor Signaling

A-412997 acts as an agonist at the dopamine D4 receptor, which is a member of the D2-like family of G protein-coupled receptors.[1] Upon binding, it initiates a cascade of intracellular events.

Dopamine D4 receptor signaling pathway activated by A-412997.

Experimental Workflow: Radioligand Binding Assay

The affinity of A-412997 for dopamine receptors is typically determined using radioligand binding assays. This workflow outlines the general procedure.

General workflow for a radioligand binding assay.

Detailed Experimental Protocols

In Vitro Assays

Radioligand Binding Assays Membranes from HEK-293 cells stably expressing the human dopamine D4.4 receptor or from rat brain tissue (for rat D4 receptors) are utilized.[6] For competitive binding assays, membranes are incubated with a specific radioligand (e.g., [³H]-A-369508 for D4 receptors) and various concentrations of A-412997.[6] The reaction is typically carried out in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) at a specific temperature (e.g., room temperature) for a defined period (e.g., 60 minutes). Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand. The reaction is terminated by rapid filtration through glass fiber filters, and the radioactivity retained on the filters is quantified using a scintillation counter. IC₅₀ values are calculated from the competition curves and converted to Kᵢ values using the Cheng-Prusoff equation.[6]

Functional Assays (Calcium Flux) HEK-293 cells co-transfected with the rat dopamine D4 receptor and a G-protein that couples to the phospholipase C pathway are used.[5] Cells are loaded with a calcium-sensitive fluorescent dye. The baseline fluorescence is measured before the addition of A-412997. Upon agonist binding, the activation of the G-protein leads to an increase in intracellular calcium, which is detected as an increase in fluorescence. The potency (EC₅₀) and efficacy (intrinsic activity) of A-412997 are determined from the concentration-response curves.[5]

Functional Assays (β-Arrestin Recruitment and cAMP Inhibition) For β-arrestin recruitment, assays like the PathHunter® β-arrestin assay can be employed, where receptor activation leads to the recruitment of β-arrestin, resulting in a measurable signal (e.g., chemiluminescence).[1] For cAMP inhibition, cells expressing the D4 receptor are stimulated with forskolin to increase intracellular cAMP levels. The ability of A-412997 to inhibit this forskolin-stimulated cAMP production is then measured, typically using a competitive immunoassay.[1]

In Vivo Studies

Penile Erection in Conscious Rats Male rats (e.g., Wistar) are administered A-412997 subcutaneously.[5] The animals are then observed for a set period (e.g., 60 minutes), and the number of penile erections is recorded. The effective dose is determined as the dose that produces a significant increase in erections compared to a vehicle-treated control group.[5]

Cognitive Enhancement Models

-

Novel Object Recognition: This task assesses short-term memory. Rats are familiarized with two identical objects in an open field. After a delay, one of the objects is replaced with a novel object. The time spent exploring the novel object versus the familiar one is measured. Improved cognitive performance is indicated by a greater amount of time spent exploring the novel object.[2][3]

-

5-Trial Inhibitory Avoidance: This model is used to assess learning and memory in a context of ADHD-like behavior, often using Spontaneously Hypertensive Rats (SHR).[4] Pups are trained to avoid a mild foot shock associated with a specific environment. The latency to enter the shock-associated area is measured over several trials. An increase in latency indicates improved learning and memory.[4]

Pharmacokinetic Studies Male Sprague-Dawley rats can be used to assess the pharmacokinetic profile of A-412997.[6] Following subcutaneous administration, blood and brain samples are collected at various time points. The concentrations of A-412997 in plasma and brain tissue are determined using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS). This allows for the determination of parameters like brain penetration and half-life.[6]

Conclusion

This compound is a highly selective and potent dopamine D4 receptor agonist with demonstrated efficacy in preclinical models of cognition and sexual function.[4][5] Its favorable selectivity profile, with minimal affinity for other dopamine receptors and a wide range of other targets, makes it an excellent tool for investigating the specific functions of the D4 receptor.[5] Furthermore, its ability to cross the blood-brain barrier and exert central effects underscores its potential as a therapeutic agent.[5] The lack of reward-related behavior in preclinical models suggests a lower abuse potential compared to traditional psychostimulants.[3] Further research is warranted to fully elucidate the therapeutic potential of A-412997 in treating cognitive and other CNS disorders.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Selective dopamine D4 receptor agonist (A-412997) improves cognitive performance and stimulates motor activity without influencing reward-related behaviour in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A-412997, a selective dopamine D4 agonist, improves cognitive performance in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A-412997 is a selective dopamine D4 receptor agonist in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ovid.com [ovid.com]

- 7. mdpi.com [mdpi.com]

A-412997 Dihydrochloride: A Preclinical Probe into the Dopamine D4 Receptor's Role in Schizophrenia

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

A-412997 dihydrochloride is a potent and highly selective agonist for the dopamine D4 receptor, a G-protein coupled receptor implicated in the pathophysiology of schizophrenia. This technical guide provides a comprehensive overview of A-412997's pharmacological profile, its application in preclinical schizophrenia research, and the experimental methodologies employed in its evaluation. While a promising tool for elucidating the role of the D4 receptor in cognitive processes relevant to schizophrenia, it is crucial to note that A-412997 has not been investigated in human clinical trials for this indication. All research to date has been conducted in preclinical models. This document serves as a detailed resource for professionals engaged in the exploration of novel therapeutic targets for schizophrenia and related cognitive deficits.

Pharmacological Profile of A-412997

A-412997 is distinguished by its high affinity and selectivity for the dopamine D4 receptor. The following tables summarize the key quantitative data that define its pharmacological character.

Table 1: Receptor Binding Affinity of A-412997

| Receptor Subtype | Species | Ki (nM) |

| Dopamine D4 | Human | 7.9[1] |

| Dopamine D4 | Rat | 12.1[1] |

| Other Dopamine Receptors (D1, D2, D3, D5) | - | >1000[1] |

| Other Receptors and Channels (Panel of 70) | - | >1000[1] |

Ki (Inhibitory Constant) is a measure of binding affinity; a lower Ki value indicates a higher affinity.

Table 2: Functional Activity of A-412997

| Assay Type | Receptor | Species | EC50 (nM) | Intrinsic Activity |

| Calcium Flux | Dopamine D4 | Rat | 28.4[1] | 0.83 (Full Agonist)[1] |

EC50 (Half-maximal Effective Concentration) is the concentration of a drug that gives half of the maximal response.

Role in Preclinical Schizophrenia Research

A-412997's primary role in schizophrenia research has been as a pharmacological tool to investigate the therapeutic potential of targeting the dopamine D4 receptor, particularly for the cognitive deficits associated with the disorder.

Pro-cognitive Effects

Numerous preclinical studies have demonstrated that A-412997 can enhance cognitive performance in various animal models. A key finding is its dose-dependent effect, with lower doses generally improving cognition and higher doses potentially leading to impairment, mimicking certain aspects of schizophrenia-like cognitive deficits.

-

Novel Object Recognition (NOR): A-412997 has been shown to improve performance in the NOR task in rats, indicating an enhancement of recognition memory.[2]

-

Inhibitory Avoidance: The compound has demonstrated efficacy in improving learning and memory in inhibitory avoidance tasks.[3]

-

Neurotransmitter Modulation: Pro-cognitive doses of A-412997 have been associated with elevated extracellular levels of dopamine and acetylcholine in the medial prefrontal cortex, a brain region critical for cognitive function.[2]

Effects on Neuronal Oscillations

Schizophrenia is associated with abnormalities in neuronal oscillations, particularly in the gamma frequency band. A-412997 has been utilized to probe the role of the D4 receptor in modulating these oscillations.

-

Gamma Oscillations: A-412997 has been shown to induce an increase in gamma oscillations in the prefrontal cortex and hippocampus of rats.[4] This effect is of interest as altered gamma activity is a feature of schizophrenia.[5][6]

-

Delta Oscillations: The compound has also been observed to enhance delta wave activity in the prefrontal cortex.[4][7]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of A-412997.

Radioligand Binding Assay for Dopamine D4 Receptor Affinity

Objective: To determine the binding affinity (Ki) of A-412997 for the dopamine D4 receptor.

General Protocol:

-

Membrane Preparation: Membranes are prepared from cells stably expressing the recombinant human or rat dopamine D4 receptor (e.g., CHO or HEK293 cells). The cells are homogenized in an ice-cold buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer.[8]

-

Competitive Binding Incubation: A fixed concentration of a radiolabeled ligand with known high affinity for the D4 receptor (e.g., [3H]-spiperone or [3H]-clozapine) is incubated with the prepared membranes.[9]

-

Varying concentrations of the unlabeled test compound (A-412997) are added to the incubation mixture to compete with the radioligand for binding to the receptor.

-

The mixture is incubated at a specific temperature (e.g., room temperature) for a set period to allow binding to reach equilibrium.

-

Separation of Bound and Free Radioligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.[8][10]

-

The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Calcium Flux Functional Assay

Objective: To determine the functional potency (EC50) and efficacy (intrinsic activity) of A-412997 at the dopamine D4 receptor.

General Protocol:

-

Cell Culture: Cells stably expressing the dopamine D4 receptor are cultured in appropriate media and seeded into multi-well plates.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM). This dye will fluoresce upon binding to intracellular calcium.

-

Baseline Measurement: The baseline fluorescence of the cells is measured using a fluorescence plate reader.

-

Compound Addition: A-412997 at various concentrations is added to the wells.

-

Fluorescence Measurement: The change in fluorescence intensity is measured over time. An increase in fluorescence indicates an increase in intracellular calcium concentration, which is a downstream effect of D4 receptor activation via the Gq pathway when heterologously expressed in some cell lines, or as a result of Gβγ subunit activation of phospholipase C in a Gi/o context.

-

Data Analysis: The data are used to generate a dose-response curve, from which the EC50 and the maximal response (Emax) are determined. The intrinsic activity is calculated by comparing the Emax of A-412997 to that of a known full agonist.

Novel Object Recognition (NOR) Task in Rats

Objective: To assess the effect of A-412997 on recognition memory.

Protocol:

-

Habituation: Rats are individually habituated to the testing arena (an open-field box) for a set period (e.g., 5-10 minutes) on consecutive days in the absence of any objects. This reduces novelty-induced stress.

-

Familiarization Phase (T1): On the test day, two identical objects are placed in the arena. The rat is placed in the arena and allowed to explore the objects for a specific duration (e.g., 3-5 minutes). The time spent exploring each object is recorded. Exploration is defined as the rat's nose being in close proximity to the object (e.g., within 2 cm) and actively sniffing or touching it.

-

Inter-Trial Interval (ITI): The rat is returned to its home cage for a specific delay period (e.g., 1 hour to 24 hours).

-

Test Phase (T2): The rat is returned to the arena, where one of the familiar objects has been replaced with a novel object. The rat is allowed to explore for a set duration (e.g., 3-5 minutes), and the time spent exploring the familiar and the novel object is recorded.

-

Drug Administration: A-412997 or vehicle is administered to the rats at a specified time before the familiarization phase (e.g., 30 minutes prior).

-

Data Analysis: A discrimination index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.

In Vivo Microdialysis

Objective: To measure the effect of A-412997 on extracellular levels of dopamine and acetylcholine in the prefrontal cortex.

Protocol:

-

Surgical Implantation: Rats are anesthetized, and a microdialysis guide cannula is surgically implanted into the medial prefrontal cortex.

-

Recovery: The animals are allowed to recover from surgery for a specified period.

-

Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

-

Perfusion and Baseline Collection: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate. After a stabilization period, baseline dialysate samples are collected at regular intervals (e.g., every 20 minutes).[11]

-

Drug Administration: A-412997 is administered to the animals (e.g., via subcutaneous injection).

-

Sample Collection: Dialysate samples continue to be collected at regular intervals post-drug administration.

-

Neurotransmitter Analysis: The collected dialysate samples are analyzed using high-performance liquid chromatography with electrochemical detection (HPLC-ED) to quantify the concentrations of dopamine, acetylcholine, and their metabolites.[11]

-

Data Analysis: The neurotransmitter levels in the post-drug samples are expressed as a percentage of the baseline levels.

In Vivo Electrophysiology

Objective: To investigate the effect of A-412997 on neuronal oscillations (e.g., gamma activity) in the brain of freely moving or anesthetized rats.

Protocol:

-

Electrode Implantation: Rats are surgically implanted with recording electrodes in specific brain regions of interest, such as the prefrontal cortex and hippocampus.[12]

-

Recovery: The animals are allowed to recover from surgery.

-

Baseline Recording: Local field potentials (LFPs) are recorded from the implanted electrodes to establish baseline neuronal oscillatory activity.

-

Drug Administration: A-412997 is administered to the animals.

-

Post-Drug Recording: LFP recordings are continued after drug administration to monitor changes in neuronal oscillations.

-

Data Analysis: The recorded LFP data are subjected to spectral analysis to determine the power of different frequency bands (e.g., gamma, delta). Changes in power following drug administration are compared to baseline levels.[12]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway of the dopamine D4 receptor and the workflow of a typical preclinical study involving A-412997.

Conclusion and Future Directions

This compound has proven to be an invaluable research tool for investigating the role of the dopamine D4 receptor in cognitive processes relevant to schizophrenia. Its high selectivity allows for the specific interrogation of D4 receptor function in preclinical models. The consistent findings of its pro-cognitive effects at lower doses in various behavioral paradigms underscore the potential of D4 receptor agonism as a therapeutic strategy for the cognitive impairments associated with schizophrenia.

However, it is imperative to reiterate that all the available data on A-412997 are from preclinical studies. There is no evidence in the public domain of this compound having entered human clinical trials for schizophrenia or any other indication. The transition from promising preclinical results to clinical efficacy is a significant challenge in drug development. Future research in this area may involve the development of novel D4 receptor agonists with optimized pharmacokinetic and safety profiles for potential clinical evaluation. Further preclinical studies could also explore the effects of A-412997 in combination with existing antipsychotic medications to see if it can augment their efficacy, particularly on cognitive and negative symptoms.

References

- 1. A-412997 is a selective dopamine D4 receptor agonist in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Selective dopamine D4 receptor agonist (A-412997) improves cognitive performance and stimulates motor activity without influencing reward-related behaviour in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A-412997, a selective dopamine D4 agonist, improves cognitive performance in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Gamma oscillations and schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gamma band oscillations: a key to understanding schizophrenia symptoms and neural circuit abnormalities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. Dopamine D4 receptor in human peripheral blood lymphocytes: a radioligand binding assay study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. In vivo characterisation of extracellular dopamine, GABA and acetylcholine from the dorsolateral striatum of awake freely moving rats by chronic microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Enhancement of gamma activity after selective activation of dopamine D4 receptors in freely moving rats and in a neurodevelopmental model of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

A-412997 Dihydrochloride: A Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of A-412997 dihydrochloride, a potent and highly selective dopamine D4 receptor agonist. It consolidates key preclinical data, outlines experimental methodologies, and visualizes the underlying molecular and procedural frameworks to facilitate further research and development.

Core Pharmacological Profile

A-412997 is a highly selective agonist for the dopamine D4 receptor, a G protein-coupled receptor (GPCR) belonging to the D2-like family.[1][2] Its mechanism of action is centered on the activation of this receptor, which is predominantly expressed in the prefrontal cortex, hippocampus, and limbic system.[3] This selective activation suggests therapeutic potential in neurological and psychiatric conditions where D4 receptor signaling is implicated, such as Attention-Deficit/Hyperactivity Disorder (ADHD) and erectile dysfunction, with a potentially lower risk of side effects associated with less selective dopamine agonists.[1][4][5]

Binding Affinity and Selectivity

A-412997 demonstrates high affinity for both human and rat D4 receptors and exceptional selectivity against other dopamine receptor subtypes.[1][2] This selectivity is a critical attribute, minimizing off-target effects that can complicate therapeutic application.

| Parameter | Receptor | Value (nM) | Reference |

| Binding Affinity (Ki) | Human D4.4 | 7.9 | [1][2] |

| Rat D4 | 12.1 | [1][2] | |

| Selectivity | Other Dopamine Receptors (D1, D2, D3, D5) | >1000 | [1][2][6] |

| Panel of 70 other receptors and channels | >1000 | [1][2] |

Functional Potency and Efficacy

In functional assays, A-412997 acts as a potent, full agonist at the rat D4 receptor. Its ability to activate the receptor leads to downstream cellular responses, confirming its role as a functional agonist.

| Parameter | Assay | Value | Reference |

| Functional Potency (EC50) | Calcium Flux (rat D4) | 28.4 nM | [1][6] |

| Intrinsic Activity | Calcium Flux (rat D4) | 0.83 | [1][2] |

Signaling Pathways and Mechanism of Action

Activation of the dopamine D4 receptor by A-412997 initiates a cascade of intracellular signaling events. As a D2-like receptor, the D4 receptor primarily couples to inhibitory G proteins (Gαi/o).[3][7][8] This coupling leads to the inhibition of adenylyl cyclase, which in turn reduces the intracellular concentration of the second messenger cyclic AMP (cAMP).[8]

Furthermore, D4 receptor activation can modulate ion channel activity, notably interacting with G-protein-coupled inwardly rectifying potassium channels (GIRK), which influences neuronal excitability.[4] Receptor activity is also regulated by desensitization processes involving G protein-coupled receptor kinases (GRKs) and subsequent recruitment of β-arrestin, which can lead to receptor internalization and termination of G protein-dependent signaling.[1][7]

Preclinical Efficacy and Therapeutic Potential

In vivo studies in animal models have highlighted the therapeutic potential of A-412997 in several areas, primarily related to cognitive function and sexual health.

Cognitive Enhancement

A-412997 has shown significant, dose-dependent efficacy in rat models relevant to ADHD and short-term memory.[9] It improves performance in tasks designed to measure attention and recognition memory, suggesting a role for the D4 receptor in cognitive processes.[4][9] Notably, these pro-cognitive effects are observed at doses lower than those that stimulate motor activity.[4][10]

| Model | Species | Effect | Effective Dose | Reference |

| 5-Trial Inhibitory Avoidance (ADHD model) | Rat (SHR pups) | Significant dose-dependent improvement in acquisition | Not specified | [9] |

| Social Recognition (Short-term memory) | Rat | Significant dose-dependent improvement | Not specified | [9] |

| Novel Object Recognition | Rat | Improved temporally-induced deficit | 10-fold lower than motor-stimulating doses | [4][10] |

Erectile Dysfunction

Selective D4 receptor agonists are known to induce penile erection through central nervous system mechanisms.[1][2] A-412997 is effective in this regard, with efficacy comparable to the non-selective dopamine agonist apomorphine.[1][2]

| Model | Species | Effect | Effective Dose | Reference |

| Penile Erection | Conscious Rat | Induces penile erection | 0.1 µmol/kg, s.c. | [1][2] |

Abuse Liability Potential

A key consideration for CNS-active drugs, particularly those affecting dopamine pathways, is abuse potential. In preclinical models, A-412997 did not produce reward-related behavior in the conditioned place preference paradigm, in stark contrast to amphetamine.[4][10] This suggests that selective D4 receptor activation may offer therapeutic benefits for conditions like ADHD without the abuse liability associated with current psychostimulant treatments.[4][10]

Experimental Protocols

The following sections detail the generalized methodologies for key in vitro and in vivo assays used to characterize A-412997.

In Vitro: Calcium Flux Assay

This assay measures the functional potency of a compound by detecting changes in intracellular calcium concentration following receptor activation.

Protocol Steps:

-

Cell Culture: Plate cells stably or transiently expressing the dopamine D4 receptor into a 96- or 384-well microplate.

-

Dye Loading: Incubate the cells with a cell-permeable, calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), which will fluoresce upon binding to intracellular calcium.

-

Baseline Measurement: Place the plate into a fluorescence microplate reader (e.g., FlexStation 3) and measure the baseline fluorescence for a set period.[11]

-

Compound Addition: Utilize the reader's integrated fluidics to add varying concentrations of this compound to the wells.[11]

-

Signal Detection: Immediately and continuously measure the change in fluorescence intensity, which corresponds to the release of intracellular calcium stores triggered by receptor activation.[12]

-

Data Analysis: Plot the peak fluorescence response against the compound concentration to generate a dose-response curve and calculate the EC50 value.

In Vivo: Novel Object Recognition (NOR) Task

The NOR task assesses recognition memory in rodents, leveraging their innate tendency to explore novel objects more than familiar ones.[13][14]

Protocol Steps:

-

Habituation: Individually acclimate each animal to the testing arena (an open-field box) in the absence of any objects for a set period (e.g., 5-10 minutes). This reduces novelty-induced stress.

-

Training/Familiarization (T1): Place the animal back into the arena, which now contains two identical objects. Allow the animal to explore freely for a defined period (e.g., 3-5 minutes).

-

Retention Interval: Remove the animal and return it to its home cage. Administer A-412997 or a vehicle control at a specified time before the test phase. The delay between training and testing can be varied to assess short-term vs. long-term memory (e.g., 1 hour to 24 hours).[13][14]

-

Test (T2): Re-introduce the animal to the arena, where one of the familiar objects has been replaced with a new, novel object.

-

Data Analysis: Record the time the animal spends actively exploring each object (e.g., sniffing or touching with nose/paws). Calculate a discrimination index (DI) as: (Time with Novel Object - Time with Familiar Object) / (Total Exploration Time). A positive DI indicates successful recognition memory.

In Vivo: Conditioned Place Preference (CPP)

The CPP paradigm is used to assess the rewarding or aversive properties of a drug by pairing its effects with a distinct environment.[15][16]

Protocol Steps:

-

Pre-Test (Habituation): Allow the animal to freely explore all compartments of a multi-compartment apparatus (typically with distinct visual and tactile cues in each compartment). Record the baseline time spent in each compartment to ensure no inherent bias.

-

Conditioning: This phase occurs over several days.

-

Drug Pairing: On specified days, administer A-412997 and immediately confine the animal to one of the compartments for a set duration (e.g., 30 minutes).

-

Vehicle Pairing: On alternate days, administer the vehicle solution and confine the animal to a different compartment. The assignment of drug-paired compartments is counterbalanced across animals.[17]

-

-

Post-Test (Test for Preference): Place the animal back in the apparatus with free access to all compartments (in a drug-free state). Record the time spent in each compartment.

-

Data Analysis: Compare the time spent in the drug-paired compartment during the post-test to the time spent there during the pre-test. A significant increase in time indicates a rewarding effect (place preference), while a significant decrease indicates an aversive effect. Studies show A-412997 does not induce conditioned place preference.[10]

Conclusion and Future Directions

This compound is a valuable pharmacological tool for investigating the role of the dopamine D4 receptor in the central nervous system. Preclinical data strongly support its therapeutic potential for treating cognitive deficits, particularly those associated with ADHD, and erectile dysfunction. A key advantage highlighted in these studies is the apparent separation of pro-cognitive effects from motor stimulation and a lack of abuse liability, a significant concern with current psychostimulant medications.[4][10]

Further research should focus on elucidating the specific downstream signaling pathways responsible for its pro-cognitive effects and confirming its safety and efficacy in more advanced preclinical models. While no clinical trial data is readily available in the public domain, the robust and selective profile of A-412997 makes it a compelling candidate for continued investigation and potential development as a novel therapeutic agent.

References

- 1. Dopamine-induced arrestin recruitment and desensitization of the dopamine D4 receptor is regulated by G protein-coupled receptor kinase-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A-412997 is a selective dopamine D4 receptor agonist in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Crystal structure of dopamine receptor D4 bound to the subtype selective ligand, L745870 | eLife [elifesciences.org]

- 4. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Functional and pharmacological role of the dopamine D4 receptor and its polymorphic variants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dopamine receptor D4 internalization requires a beta-arrestin and a visual arrestin. | Semantic Scholar [semanticscholar.org]

- 7. G protein-coupled receptor kinases as regulators of dopamine receptor functions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dopamine receptor D4 - Wikipedia [en.wikipedia.org]

- 9. A-412997, a selective dopamine D4 agonist, improves cognitive performance in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Selective dopamine D4 receptor agonist (A-412997) improves cognitive performance and stimulates motor activity without influencing reward-related behaviour in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]

- 12. agilent.com [agilent.com]

- 13. transpharmation.com [transpharmation.com]

- 14. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Frontiers | Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research [frontiersin.org]

- 17. biorxiv.org [biorxiv.org]

Methodological & Application

Application Notes and Protocols for A-412997 Dihydrochloride in In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution and administration of A-412997 dihydrochloride for in vivo research applications. This compound is a potent and selective dopamine D4 receptor agonist, making it a valuable tool for investigating the role of the D4 receptor in various physiological and pathological processes.[1][2][3]

Physicochemical and Solubility Data

This compound is a water-soluble compound, facilitating its preparation for in vivo studies.[4][5][6] Key quantitative data are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Weight | 382.33 g/mol | [2] |

| Formula | C₁₉H₂₃N₃O·2HCl | [4][6] |

| Max Solubility in Water | 100 mM (approx. 38.23 mg/mL) | [4][5][6][7] |

| Max Solubility in DMSO | 50 mM (approx. 19.12 mg/mL) | [4][5][6][7] |

| Purity | ≥98% | [4][6] |

| Storage (Solid) | Desiccate at room temperature or -20°C | [4][8] |

Experimental Protocols

Protocol 1: Preparation of this compound for Subcutaneous (s.c.) Injection in Rodents

This protocol is based on concentrations used in published rodent studies.[9]

Materials:

-

This compound powder

-

Sterile isotonic saline (0.9% NaCl) or sterile phosphate-buffered saline (PBS)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Ultrasonic bath (optional)

-

Sterile syringes and needles (e.g., 27-30 gauge)

Procedure:

-

Calculate the required amount of this compound: Based on the desired final concentration (e.g., 10 mg/mL) and total volume, calculate the mass of the compound needed.

-

Weigh the compound: Accurately weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

-

Add the vehicle: Add the appropriate volume of sterile isotonic saline or PBS to the microcentrifuge tube.

-

Dissolution:

-

Visual Inspection: Ensure the solution is clear and free of any visible particulates. If not, continue vortexing or sonicating.

-

Administration: The solution is now ready for subcutaneous injection. A common injection volume for rodents is 1 mL/kg.[10]

Stability and Storage of the Solution:

-

It is recommended to prepare the solution fresh on the day of use.[8]

-

If necessary, stock solutions can be prepared in advance, aliquoted, and stored at -20°C for several months.[8] Before use, thaw the aliquot to room temperature and vortex to ensure homogeneity. Avoid repeated freeze-thaw cycles.

Dosing Information from In Vivo Studies

The following table summarizes doses of this compound that have been used in rat models.

| Dose (s.c.) | Animal Model | Observed Effect | Reference(s) |

| 0.1 µmol/kg | Rat | Induction of penile erection | [1] |

| 3 mg/kg | Rat | Used as a low-dose in electrophysiological studies | [9] |

| 5 mg/kg | Rat | Used as a high-dose in electrophysiological studies | [9] |

Signaling Pathway of A-412997

A-412997 acts as a selective agonist at the dopamine D4 receptor. The D4 receptor is a member of the D2-like family of G protein-coupled receptors (GPCRs). Its activation primarily leads to the inhibition of adenylyl cyclase, which in turn reduces the intracellular concentration of cyclic AMP (cAMP).

References

- 1. A-412997 is a selective dopamine D4 receptor agonist in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. rndsystems.com [rndsystems.com]

- 5. bio-techne.com [bio-techne.com]

- 6. rndsystems.com [rndsystems.com]

- 7. A 412997 dihydrochloride | D4 Receptors | Tocris Bioscience [tocris.com]

- 8. A 412997 dihydrochloride | CAS:1347744-96-0 | Selective D4 agonist | High Purity | Manufacturer BioCrick [biocrick.com]

- 9. mdpi.com [mdpi.com]

- 10. ovid.com [ovid.com]

Application Notes and Protocols for A-412997 Dihydrochloride in Cognitive Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-412997 dihydrochloride is a potent and highly selective full agonist for the dopamine D4 receptor, with Ki values of 7.9 nM for human D4 and 12.1 nM for rat D4 receptors.[1][2] It displays negligible affinity for other dopamine receptor subtypes (Ki > 1000 nM) and a wide range of other receptors and channels, making it a valuable pharmacological tool for investigating the role of the dopamine D4 receptor in central nervous system processes.[2][3] Notably, A-412997 has demonstrated pro-cognitive effects in various preclinical models, suggesting its potential as a therapeutic agent for cognitive deficits observed in conditions like Attention-Deficit/Hyperactivity Disorder (ADHD).[4][5][6][7]

These application notes provide a comprehensive overview of the recommended dosages, experimental protocols, and relevant signaling pathways for the use of this compound in cognitive studies.

Data Presentation: Recommended Dosages for Cognitive Studies in Rats

The following table summarizes the effective doses of this compound used in various cognitive and behavioral paradigms in rats. It is important to note that the optimal dose can vary depending on the specific cognitive domain being investigated, the animal model, and the route of administration.

| Cognitive/Behavioral Task | Species/Strain | Route of Administration | Effective Dose Range | Observed Effects | Reference |

| Novel Object Recognition | Rat | Subcutaneous (s.c.) | 0.1 - 1 mg/kg | Improved performance in a temporally induced deficit model.[4][6] | [4][6] |

| Social Recognition (Short-term memory) | Rat (Sprague-Dawley) | Not specified | Dose-dependent improvement | Significant enhancement of short-term memory.[5] | [5] |

| 5-Trial Repeated Acquisition Inhibitory Avoidance (ADHD model) | Rat (Spontaneous Hypertensive Rat pups) | Not specified | Dose-dependent improvement | Enhanced acquisition in a model of ADHD.[5] | [5] |

| Motor Activity | Rat | Subcutaneous (s.c.) | ≥ 3 mg/kg | Stimulation of motor activity. Pro-cognitive doses are typically 10-fold lower.[4][6] | [4][6] |

| Penile Erection | Rat | Subcutaneous (s.c.) | 0.1 µmol/kg | Induction of penile erection, indicating central D4 receptor engagement.[2] | [2] |

| Network Oscillations (Prefrontal Cortex) | Rat | Systemic | 5 - 10 mg/kg | Dose-dependent increase in gamma activity and enhancement of slow delta rhythm.[8] | [8] |

Note: Researchers should perform dose-response studies to determine the optimal dose for their specific experimental conditions. The behavioral effects of D4 receptor agonists are dose-dependent, with higher doses potentially leading to impairments.[6]

Experimental Protocols

Protocol 1: Novel Object Recognition (NOR) Task in Rats

This protocol is designed to assess short-term recognition memory.

Materials:

-

This compound solution (dissolved in an appropriate vehicle, e.g., saline or 10% ethanol in isotonic dextrose).[3]

-

Open field arena (e.g., 50 cm x 50 cm x 50 cm).

-

Two sets of identical objects (e.g., plastic toys, metal objects) that are heavy enough not to be displaced by the rats.

-

Video recording and analysis software.

Procedure:

-

Habituation: For 2-3 days prior to testing, handle the rats for 5-10 minutes each. On the day before the experiment, allow each rat to explore the empty open field arena for 10 minutes.

-

Drug Administration: On the test day, administer this compound (e.g., 0.1, 0.3, or 1 mg/kg, s.c.) or vehicle to the rats 30 minutes before the acquisition trial.

-

Acquisition Trial (T1): Place two identical objects (A1 and A2) in the arena. Place a rat in the center of the arena and allow it to explore the objects for a set period (e.g., 5 minutes). Record the time spent exploring each object. Exploration is defined as the rat's nose being within 2 cm of the object and oriented towards it.

-

Inter-Trial Interval (ITI): Return the rat to its home cage for a specific delay period (e.g., 1 hour for short-term memory).

-

Test Trial (T2): Replace one of the familiar objects with a novel object (B). Place the rat back in the arena and record the time spent exploring the familiar object (A) and the novel object (B) for a set period (e.g., 5 minutes).

-

Data Analysis: Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects). A higher DI indicates better recognition memory.

Protocol 2: Social Recognition Task in Rats

This protocol assesses short-term social memory.

Materials:

-

This compound solution.

-

Test cage (neutral and clean).

-

Juvenile and adult rats.

Procedure:

-

Habituation: Acclimatize the adult test rat to the test cage for 30 minutes.

-

Drug Administration: Administer this compound or vehicle to the adult rat.

-

First Exposure: Introduce a juvenile rat into the cage with the adult rat for a 5-minute interaction period. Record the duration of social investigation (e.g., sniffing, grooming) by the adult rat.

-

Inter-Exposure Interval (IEI): Remove the juvenile rat. After a specific delay (e.g., 30-120 minutes), re-introduce the same juvenile rat.

-

Second Exposure: Record the duration of social investigation by the adult rat for a 5-minute period.

-

Data Analysis: A significant reduction in the duration of social investigation during the second exposure compared to the first indicates memory of the juvenile. Compare the reduction between the drug-treated and vehicle-treated groups.

Signaling Pathways and Visualizations

Activation of the dopamine D4 receptor by this compound initiates several downstream signaling cascades that are believed to underlie its pro-cognitive effects. The D4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.[9]

However, D4 receptor signaling is complex and can also involve other pathways, including the modulation of mitogen-activated protein kinase (MAPK) signaling and interaction with other receptor systems like GABA-A and PDGFβ receptors.[9] The pro-cognitive effects of A-412997 are associated with an increase in extracellular levels of dopamine and acetylcholine in the medial prefrontal cortex.[4][6]

Below are diagrams illustrating the key signaling pathway and a typical experimental workflow.

Dopamine D4 Receptor Signaling Pathway

Experimental Workflow for Cognitive Studies

References

- 1. rndsystems.com [rndsystems.com]

- 2. A-412997 is a selective dopamine D4 receptor agonist in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ovid.com [ovid.com]

- 4. Selective dopamine D4 receptor agonist (A-412997) improves cognitive performance and stimulates motor activity without influencing reward-related behaviour in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A-412997, a selective dopamine D4 agonist, improves cognitive performance in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. mdpi.com [mdpi.com]

- 9. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for A-412997 Dihydrochloride Administration in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of A-412997 dihydrochloride, a selective dopamine D4 receptor agonist, in rodent models. This document outlines the key characteristics of the compound, detailed protocols for its administration, and relevant quantitative data from preclinical studies.

Compound Information

-

Name: this compound

-

Mechanism of Action: Selective agonist for the dopamine D4 receptor. It displays high affinity for both human and rat D4 receptors (Ki values of 7.9 nM and 12.1 nM, respectively) and shows no significant affinity for other dopamine receptor subtypes.[1][2]

-

Key Features: A-412997 is a potent, full agonist at rat dopamine D4 receptors (EC50 = 28.4 nM).[2] It readily crosses the blood-brain barrier after systemic administration.[2][3]

-

Solubility: Soluble in water (up to 100 mM) and DMSO (up to 50 mM).[1]

-

Storage: Store desiccated at room temperature.[1]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound in rodent models.

Table 1: In Vitro Receptor Binding and Potency

| Parameter | Species | Value | Reference |

| Ki (D4 Receptor) | Human | 7.9 nM | [1][2] |

| Ki (D4 Receptor) | Rat | 12.1 nM | [1][2] |

| EC50 (D4 Receptor) | Rat | 28.4 nM | [2] |

Table 2: Dose-Response Data in Rodent Behavioral Models

| Rodent Model | Administration Route | Dose Range | Observed Effect | Reference |

| Conscious Rat (Penile Erection) | Subcutaneous (s.c.) | 0.1 µmol/kg | Effective dose for inducing penile erection. | [2] |

| Rat (Novel Object Recognition) | Not Specified | Doses 10-fold lower than those stimulating motor activity | Improved performance in a temporally induced deficit model. | [4] |

| Rat (ADHD Model - 5-trial repeated acquisition inhibitory avoidance) | Not Specified | Not Specified | Showed significant dose-dependent efficacy. | [5] |

| Rat (Short-term memory - Social Recognition) | Not Specified | Not Specified | Showed significant dose-dependent efficacy. | [5] |

| Freely Behaving Rats (Network Oscillations) | Subcutaneous (s.c.) | 3 mg/kg and 5 mg/kg | Dose-dependent enhancement of narrow-band delta oscillations in the prefrontal cortex and nucleus reuniens. | [6] |

Table 3: Pharmacokinetic Parameters (Qualitative)

| Parameter | Observation | Reference |

| Blood-Brain Barrier Penetration | Rapidly partitions into the brain after subcutaneous dosing in rats, with maximum levels observed at the first sampling time point (5 minutes). | [3] |

| Brain to Plasma Ratio | Greater than 1:1 at all time points measured after subcutaneous administration in rats. | [3] |

Signaling Pathway

A-412997 acts as an agonist at the dopamine D4 receptor, which is a G protein-coupled receptor (GPCR) that primarily signals through the Gi/o pathway. Activation of the D4 receptor leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This, in turn, can modulate the activity of various downstream effectors, including protein kinase A (PKA) and mitogen-activated protein kinase (MAPK) pathways, as well as influencing ion channel function.

Experimental Protocols

The following are detailed protocols for the preparation and administration of this compound to rodent models.

Preparation of Dosing Solutions

4.1.1. Vehicle Selection

-

Aqueous Vehicle (Recommended for most applications): this compound is soluble in water up to 100 mM.[1] For most in vivo studies, sterile water or sterile isotonic saline (0.9% NaCl) can be used as the vehicle.

-

Co-solvent Vehicle: For higher concentrations or specific experimental needs, a co-solvent system can be used. One published study utilized isotonic dextrose (D5W) containing 10% ethanol.

-

DMSO-based Vehicle: While soluble in DMSO, its use as a primary vehicle for in vivo administration should be carefully considered due to potential toxicity. If necessary, a stock solution in DMSO can be prepared and then further diluted in a sterile aqueous vehicle to a final DMSO concentration of <5%.

4.1.2. Solution Preparation Protocol (Aqueous Vehicle)

-

Calculate the required amount: Based on the desired dose (in mg/kg), the average weight of the animals, and the injection volume, calculate the total mass of this compound needed.

-

Weigh the compound: Accurately weigh the calculated amount of this compound powder in a sterile container.

-